molecular formula C9H9ClFNO B1604586 2-chloro-N-(3-fluoro-2-methylphenyl)acetamide CAS No. 347196-12-7

2-chloro-N-(3-fluoro-2-methylphenyl)acetamide

Cat. No.: B1604586
CAS No.: 347196-12-7
M. Wt: 201.62 g/mol
InChI Key: PUPSLKVJMLPHCE-UHFFFAOYSA-N
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Description

“2-chloro-N-(3-fluoro-2-methylphenyl)acetamide” is a chemical compound with the CAS Number: 347196-12-7 . It has a molecular weight of 201.63 and its IUPAC name is this compound . The compound is solid in physical form .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C9H9ClFNO/c1-6-7(11)3-2-4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) . This code gives a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical and Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 201.63 . It is stored at room temperature .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research on the metabolism of chloroacetamide herbicides, including compounds structurally related to "2-chloro-N-(3-fluoro-2-methylphenyl)acetamide," reveals insights into their biotransformation. These herbicides undergo complex metabolic activations leading to carcinogenic compounds in rats, involving cytochrome P450 isoforms CYP3A4 and CYP2B6 in their metabolism. Understanding these pathways is crucial for assessing environmental and health impacts (Coleman et al., 2000).

Photoreactions of Flutamide

Studies on flutamide, sharing a similar functional group with "this compound," show distinct photoreactions in different solvents, indicating the importance of solvent interactions in the stability and reactivity of such compounds. These findings have implications for the design and application of light-sensitive drugs and chemicals (Watanabe et al., 2015).

Spectroscopic and Quantum Mechanical Studies

Spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs, which share a core structure with "this compound," demonstrate their potential applications in photovoltaic cells due to good light-harvesting efficiency. These studies offer insights into the electronic properties and photovoltaic efficiency modeling of related compounds (Mary et al., 2020).

Radiosynthesis for Herbicide Studies

Radiosynthesis techniques developed for chloroacetanilide herbicides and related compounds enable detailed studies on their metabolism and mode of action. This research is crucial for understanding the environmental fate and biological impacts of these widely used agricultural chemicals (Latli & Casida, 1995).

Anaerobic Biodegradation of Acetochlor

Research on the anaerobic degradation of acetochlor, a chloroacetamide herbicide, highlights the potential for microbial bioremediation in reducing environmental contamination. This study identifies the degradation pathway and the microorganisms involved, offering a basis for developing bioremediation strategies for chloroacetamide herbicides (Liu et al., 2020).

Properties

IUPAC Name

2-chloro-N-(3-fluoro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c1-6-7(11)3-2-4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPSLKVJMLPHCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359259
Record name 2-chloro-N-(3-fluoro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347196-12-7
Record name 2-chloro-N-(3-fluoro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The subtitle compound was prepared from 3-fluoro-2-methylaniline (0.232 g) and chloroacetyl chloride (0.164 ml) by the method of Example 33 step (iii) as a beige solid. Yield: 0.3 g
Quantity
0.232 g
Type
reactant
Reaction Step One
Quantity
0.164 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of chloroacetyl chloride (38.4 ml, 480 mmol) in ethyl acetate (100 ml) was slowly added to a vigorously-stirred mixture of 3-fluoro-2-methylaniline (60 g, 480 mmol), saturated aqueous sodium bicarbonate (400 ml), ice (ca 100 g) and ethyl acetate (400 ml). Some solid formed then dissolved. After 1 hour the mixture was evaporated to removing the ethyl acetate) and filtered, washing with water. The resulting product was dried in vacuo (94.4 g, 98%).
Quantity
38.4 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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